molecular formula C18H14ClN3OS B2554883 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-01-6

7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2554883
CAS RN: 442532-01-6
M. Wt: 355.84
InChI Key: VAIFJJKIQIBQFV-UHFFFAOYSA-N
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Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Quinazolinones are another important class of compounds with diverse biological activities.


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole and its derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, UV spectroscopy can provide information about the electronic properties of a compound .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

A series of derivatives of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one were prepared and evaluated for their antimicrobial and antitubercular activities. One compound in particular exhibited significant antitubercular activity against Mycobacterium tuberculosis, comparable to the standard compound isoniazid. The compounds also demonstrated varied antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating distinct structural requirements for effectiveness against bacterial and mycobacterial targets (Anand et al., 2011).

Synthesis and Functionalization

The compound has been used in synthesizing functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones. Such synthesis processes involve reactions with halogens and other compounds, leading to the creation of various derivatives with potential for further study and applications (Kut et al., 2020).

Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents. For example, specific quinazoline derivatives displayed remarkable activity against CNS SNB-75 Cancer cell lines. This suggests the potential of these derivatives in inhibiting EGFR-tyrosine kinase, which can be crucial in developing antitumor agents (Noolvi & Patel, 2013).

Monoamine Oxidase and Antitumor Activity

Some synthesized derivatives of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones showed high activity against monoamine oxidase and displayed significant antitumor properties. This indicates their potential use in treating psychological disorders and cancers (Markosyan et al., 2015).

Enzymatic Enhancement

Certain derivatives of 4-Chlorobenzo[h]quinolin-2(1H)-one and its sulfanyl derivative have shown to significantly enhance α-amylase activity. This suggests potential applications in enzymatic research and therapy (Abass, 2007).

Anticancer and Antimicrobial Activities

Some novel indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones have been synthesized and demonstrated excellent anticancer activity against breast cancer cell lines, surpassing the standard drug Doxorubicin in some cases. They also showed significant antimicrobial activity, suggesting their potential in treating infectious diseases and cancer (Gali et al., 2014).

Diuretic Agents

Some quinazolinone derivatives have been evaluated as potential diuretic agents. This research shows the versatility of the compound's derivatives, expanding its potential applications beyond antimicrobial and anticancer properties (Maarouf et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Indole derivatives have shown various biologically vital properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with care and follow safety protocols .

Future Directions

The future directions in the study of a compound depend on its potential applications. Indole derivatives, for example, have been extensively studied for their potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 3-(1H-indol-3-yl)propan-1-ol to form 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one, which is then treated with sulfur to yield the final product.", "Starting Materials": ["2-aminobenzonitrile", "3-(1H-indol-3-yl)propan-1-ol", "sulfur"], "Reaction": ["Step 1: 2-aminobenzonitrile is reacted with 3-(1H-indol-3-yl)propan-1-ol in the presence of a suitable solvent and a base catalyst to form 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one.", "Step 2: The resulting 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one is then treated with sulfur in the presence of a suitable solvent and a reducing agent to yield the final product, 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one."] }

CAS RN

442532-01-6

Product Name

7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.84

IUPAC Name

7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H14ClN3OS/c19-12-5-6-14-16(9-12)21-18(24)22(17(14)23)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24)

InChI Key

VAIFJJKIQIBQFV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

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